molecular formula C17H22N2O2S B5855274 1-isopropyl-4-(2-naphthylsulfonyl)piperazine

1-isopropyl-4-(2-naphthylsulfonyl)piperazine

Cat. No.: B5855274
M. Wt: 318.4 g/mol
InChI Key: QLYBRAFHYDTOGC-UHFFFAOYSA-N
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Description

1-Isopropyl-4-(2-naphthylsulfonyl)piperazine is a piperazine derivative characterized by a 2-naphthylsulfonyl group at the 4-position and an isopropyl substituent at the 1-position of the piperazine ring. This structural motif confers unique physicochemical and pharmacological properties, making it a candidate for exploration in drug discovery. Piperazine derivatives are widely studied for their versatility in modulating receptor interactions, solubility, and metabolic stability.

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-propan-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-14(2)18-9-11-19(12-10-18)22(20,21)17-8-7-15-5-3-4-6-16(15)13-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYBRAFHYDTOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-isopropyl-4-(2-naphthylsulfonyl)piperazine typically involves the reaction of piperazine with isopropyl halides and naphthylsulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Isopropyl-4-(2-naphthylsulfonyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or naphthylsulfonyl groups can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-4-(2-naphthylsulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-isopropyl-4-(2-naphthylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Piperazine derivatives with sulfonyl or aryl substitutions exhibit distinct solubility, pKa, and lipophilicity profiles:

Compound Substituents ClogD Aqueous Solubility (μM) pKa (Piperazine N) Key Reference
1-Isopropyl-4-(2-naphthylsulfonyl)piperazine 2-Naphthylsulfonyl, isopropyl ~2.5* Not reported ~6.0–7.0* Inferred
8ac (Quinolone-piperazine derivative) Ethylene spacer, pyridinyl ~1.8 >80 (pH 2.0 and 6.5) 6–7
8j (Quinolone-piperazine derivative) Methylene spacer, benzyl ~2.0 60–80 ~5.0
8a (Quinolone-piperazine derivative) Direct N-phenylpiperazinyl ~3.5 <20 ≤3.8
1-Isopropyl-4-(2-thienylcarbonyl)piperazine Thienylcarbonyl, isopropyl ~2.8† Not reported ~5.5–6.5†

*Estimated based on substituent contributions. †Calculated from molecular descriptors.

Key Findings :

  • Solubility : Ethylene or methylene spacers between piperazine and aromatic moieties (e.g., 8ac, 8j) improve solubility by reducing planar stacking interactions, whereas direct attachment (e.g., 8a) drastically reduces solubility . The naphthylsulfonyl group in the target compound likely confers lower solubility compared to smaller aryl groups.
  • pKa : The pKa of the piperazine nitrogen is critical for ionization and membrane permeability. Compounds with ethylene spacers (e.g., 8ac) exhibit pKa values near physiological pH (~6–7), favoring partial ionization and enhanced bioavailability. The target compound’s pKa is expected to align with this range due to electron-withdrawing sulfonyl effects .
Metabolic Stability

Piperazine rings are metabolic hotspots, often undergoing dealkylation or oxidation. For example:

  • Deethylation : Observed in piperazine metabolites (e.g., compounds A and B in ), reducing potency .
  • Oxidation : Formation of N-oxides (e.g., metabolite C in ) may alter receptor binding .

Comparison :

  • This compound : The isopropyl group may slow dealkylation compared to ethyl or methyl substituents. The bulky naphthylsulfonyl group could sterically hinder metabolic enzymes.
Pharmacological Activity

Piperazine derivatives exhibit diverse receptor interactions:

Compound Biological Activity Mechanism Potency (IC₅₀/Ki) Reference
p-MPPI () 5-HT1A receptor antagonist Competitive inhibition 5 mg/kg (ID50, in vivo)
MCL0129 () MC4 receptor antagonist cAMP inhibition Ki = 7.9 nM
GBR 12909 () Dopamine transporter (DAT) inhibitor DA reuptake blockade IC50 = 1.4–8.2 nM

Target Compound Insights :

  • The 2-naphthylsulfonyl group may favor interactions with hydrophobic binding pockets (e.g., serotonin or dopamine transporters), similar to GBR 12909’s aryl substituents .
  • Unlike MCL0129 (), the absence of a fluorophenyl or methoxynaphthyl group in the target compound suggests divergent selectivity for melanocortin receptors.

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